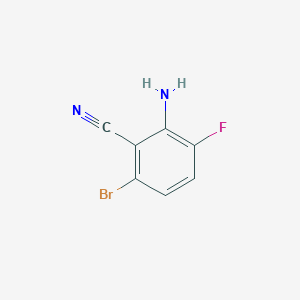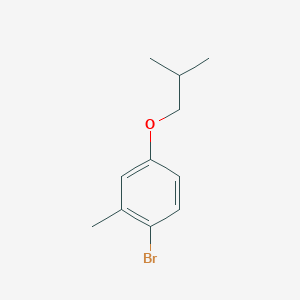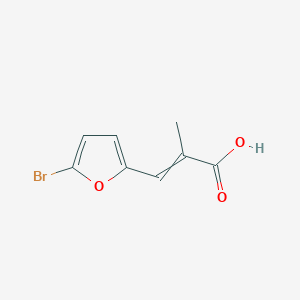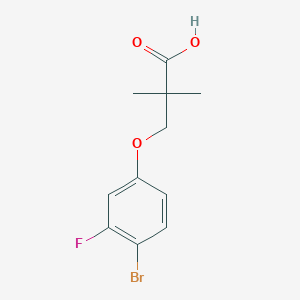
2-Amino-6-bromo-3-fluorobenzonitrile
概要
説明
2-Amino-6-bromo-3-fluorobenzonitrile (2-ABFBN) is a heterocyclic compound commonly used in organic synthesis. It is a versatile building block for the synthesis of various organic compounds, including drugs, agrochemicals, and pharmaceuticals. 2-ABFBN is a colorless solid at room temperature, with a melting point of 86-87°C and a boiling point of 229-230°C. It is insoluble in water, but soluble in most organic solvents.
作用機序
Target of Action
It is known that the compound is used in organic synthesis and pharmaceutical chemistry as an intermediate .
Mode of Action
The presence of amino and cyano groups in its structure suggests that it can undergo various transformations under simple reaction conditions .
Biochemical Pathways
It is known that the compound can be used to synthesize 1,2,3-trisubstituted benzene derivatives, which have various applications in medicinal chemistry .
Pharmacokinetics
It is known that the compound is a polar molecule due to the high electronegativity of the cyano group and the relatively lower electronegativity of the fluorine atom on the benzene ring .
Result of Action
It is known that the compound can be used as an intermediate in organic synthesis and pharmaceutical chemistry .
実験室実験の利点と制限
2-Amino-6-bromo-3-fluorobenzonitrile is a versatile building block for the synthesis of various organic compounds. It is relatively easy to handle in the laboratory, and its reactions can be easily monitored. However, it is toxic and should be handled with care. In addition, its reactions are often slow and require long reaction times.
将来の方向性
In the future, more research should be conducted to better understand the biochemical and physiological effects of 2-Amino-6-bromo-3-fluorobenzonitrile. In addition, further research should be conducted to develop more efficient and cost-effective methods for the synthesis of this compound and its derivatives. Finally, more research should be conducted to develop new applications for this compound, such as in the synthesis of drugs and agrochemicals.
科学的研究の応用
2-Amino-6-bromo-3-fluorobenzonitrile is widely used in organic synthesis for the preparation of various compounds, including drugs, agrochemicals, and pharmaceuticals. It is also used as a starting material for the synthesis of numerous heterocyclic compounds, such as thiophenes, pyrroles, and furans. In addition, it has been used in the synthesis of biologically active compounds, such as inhibitors of HIV-1 protease, β-lactamase, and dihydrofolate reductase.
生化学分析
Biochemical Properties
2-Amino-6-bromo-3-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of quinazolines . It interacts with enzymes and proteins involved in these synthetic pathways. The compound’s bromine and fluorine atoms contribute to its reactivity, allowing it to form stable complexes with biomolecules. These interactions are crucial for its function in biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with specific receptors and enzymes can modulate cellular functions, leading to changes in cell behavior and activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to alterations in gene expression . Its bromine and fluorine atoms play a crucial role in these interactions, enhancing its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its bioavailability and activity.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function within the cell.
特性
IUPAC Name |
2-amino-6-bromo-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXRNFNJDFYRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)

![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)
